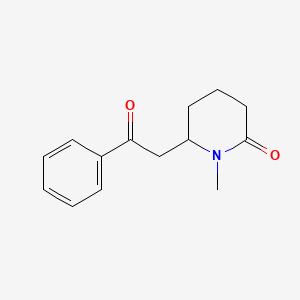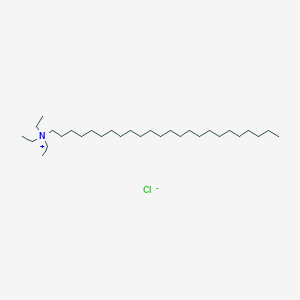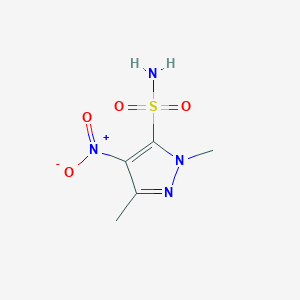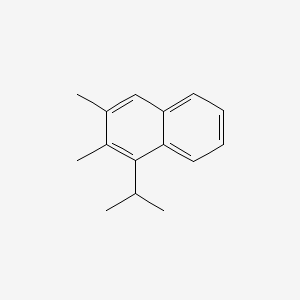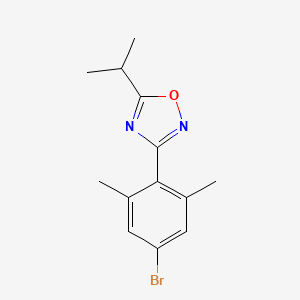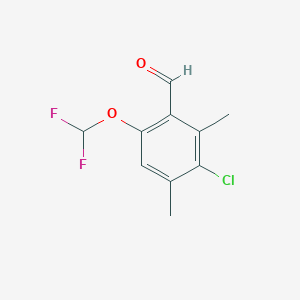![molecular formula C14H14OS2 B14378394 3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol CAS No. 90033-56-0](/img/structure/B14378394.png)
3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(methylsulfanyl)[1,1’-biphenyl]-4-ol is an organic compound characterized by the presence of two methylsulfanyl groups attached to a biphenyl structure with a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(methylsulfanyl)[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group at the 4-position can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to mild heating.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base, solvents like dichloromethane or tetrahydrofuran.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Biphenyl derivatives without methylsulfanyl groups.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
3,5-Bis(methylsulfanyl)[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(methylsulfanyl)[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. The methylsulfanyl groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity to biological targets. The hydroxyl group at the 4-position can also form hydrogen bonds, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(methylsulfanyl)-4-isothiazolecarbonitrile: Similar structure but with an isothiazole ring.
4,5-Bis(methylsulfanyl)-(1,3)dithiole-2-thione: Contains a dithiole-thione ring instead of a biphenyl structure.
Uniqueness
3,5-Bis(methylsulfanyl)[1,1’-biphenyl]-4-ol is unique due to its biphenyl scaffold combined with methylsulfanyl and hydroxyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
90033-56-0 |
|---|---|
Fórmula molecular |
C14H14OS2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2,6-bis(methylsulfanyl)-4-phenylphenol |
InChI |
InChI=1S/C14H14OS2/c1-16-12-8-11(9-13(17-2)14(12)15)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |
Clave InChI |
NZSDWJNKOSPJTD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=CC(=C1O)SC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



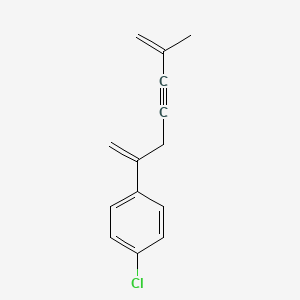
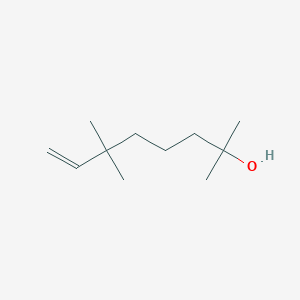
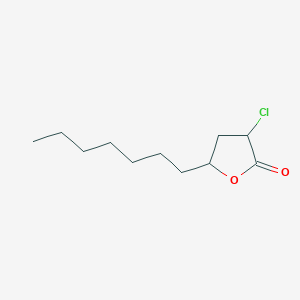
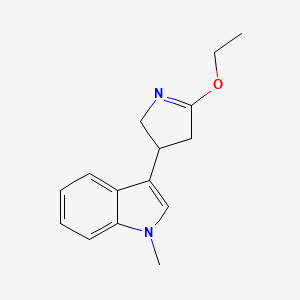

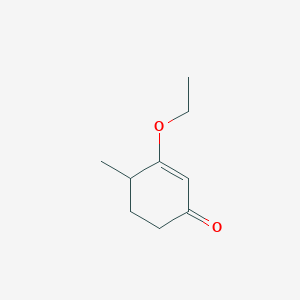
![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)
